2-isopropenylphenol

Übersicht

Beschreibung

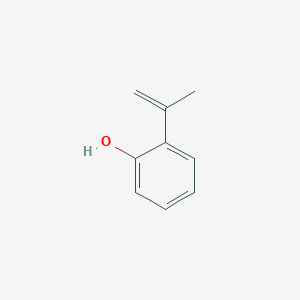

2-Hydroxy-alpha-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of alpha-methylstyrene, where a hydroxyl group is attached to the second carbon of the alpha-methylstyrene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxy-alpha-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst like tungsten or molybdenum compounds to enhance the reaction rate and selectivity.

Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-alpha-methylstyrene often involves the catalytic hydroxylation of alpha-methylstyrene. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-alpha-methylstyrene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alpha-methylstyrene or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of 2-keto-alpha-methylstyrene or 2-carboxy-alpha-methylstyrene.

Reduction: Formation of alpha-methylstyrene.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-alpha-methylstyrene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or biological systems.

Vergleich Mit ähnlichen Verbindungen

Alpha-methylstyrene: The parent compound, lacking the hydroxyl group.

2-Keto-alpha-methylstyrene: An oxidized derivative with a ketone group.

2-Carboxy-alpha-methylstyrene: An oxidized derivative with a carboxyl group.

Uniqueness: 2-Hydroxy-alpha-methylstyrene is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties

Biologische Aktivität

2-Isopropenylphenol, also known as ortho-allylphenol, is a phenolic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and endocrine-disrupting effects. The following sections will discuss various studies, case analyses, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol. Its structure is characterized by a phenolic ring with an isopropenyl group attached at the ortho position. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against Candida auris, a significant fungal pathogen. The minimum inhibitory concentration (MIC) for this compound was found to be in the range of 125–500 μg/mL, indicating its potential as an antifungal agent .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| Candida auris | 125–500 | 250–1000 |

| Escherichia coli | 50–200 | 100–400 |

| Staphylococcus aureus | 30–150 | 60–300 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One significant study focused on its effects on breast cancer cell lines, where it was shown to induce apoptosis and inhibit cell proliferation. The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and growth .

Case Study: Effects on Breast Cancer Cells

In vitro studies revealed that treatment with this compound resulted in:

- Inhibition of cell growth : A dose-dependent reduction in cell viability was observed.

- Induction of apoptosis : Increased expression of pro-apoptotic markers was noted.

- Cell cycle arrest : The compound induced G1 phase arrest in treated cells.

Endocrine Disruption Potential

Phenolic compounds, including this compound, have been studied for their endocrine-disrupting properties. A comprehensive review indicated that certain phenols can interact with estrogen receptors, potentially leading to hormonal imbalances .

Table 2: Endocrine Disruption Studies

| Compound | Receptor Interaction | Effect |

|---|---|---|

| This compound | Estrogen Receptor (ER) | Agonistic |

| Bisphenol A | Estrogen Receptor (ER) | Agonistic |

| Parabens | Androgen Receptor (AR) | Antagonistic |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

- Receptor Modulation : Acts as an agonist or antagonist at various nuclear receptors affecting hormonal pathways.

- Inhibition of Enzymatic Activity : Impairs the function of enzymes critical for pathogen survival.

Eigenschaften

IUPAC Name |

2-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQYBSRMWWRFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461513 | |

| Record name | 2-hydroxy-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10277-93-7 | |

| Record name | 2-hydroxy-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.